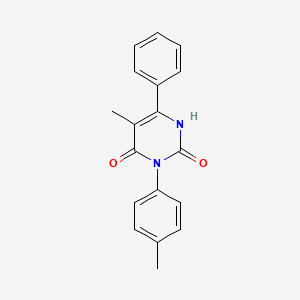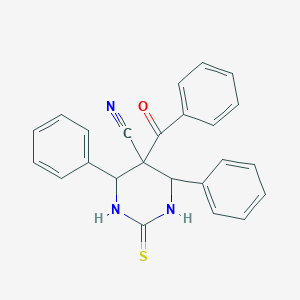
5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromine atom at the 5th position and a 3-oxobutyl group attached to the nitrogen atom at the 1st position of the pyrimidine ring The pyrimidine ring itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of a pyrimidine precursor followed by the introduction of the 3-oxobutyl group. One common synthetic route involves the following steps:
Bromination: The starting material, pyrimidine-2,4(1H,3H)-dione, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform.
Alkylation: The brominated intermediate is then subjected to alkylation with a suitable 3-oxobutylating agent, such as 3-bromobutan-2-one, in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the 3-oxobutyl side chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Substituted pyrimidine derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acid derivatives and other oxidized products.
科学的研究の応用
5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for research and industrial purposes.
作用機序
The mechanism of action of 5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The bromine atom and the 3-oxobutyl group play crucial roles in the binding affinity and specificity of the compound. The pyrimidine ring can interact with the active site of the target protein, while the substituents modulate the overall binding interactions.
類似化合物との比較
Similar Compounds
5-Chloro-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione: Similar structure with a chlorine atom instead of bromine.
5-Fluoro-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione: Similar structure with a fluorine atom instead of bromine.
5-Iodo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 5-Bromo-1-(3-oxobutyl)pyrimidine-2,4(1H,3H)-dione lies in the presence of the bromine atom, which can influence the compound’s reactivity and interactions with biological targets. Bromine is larger and more polarizable than chlorine and fluorine, which can lead to different binding affinities and selectivities in biological systems. Additionally, the 3-oxobutyl group provides a site for further chemical modifications, enhancing the compound’s versatility in various applications.
特性
CAS番号 |
133593-63-2 |
|---|---|
分子式 |
C8H9BrN2O3 |
分子量 |
261.07 g/mol |
IUPAC名 |
5-bromo-1-(3-oxobutyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9BrN2O3/c1-5(12)2-3-11-4-6(9)7(13)10-8(11)14/h4H,2-3H2,1H3,(H,10,13,14) |
InChIキー |
BWMYEEFXHQTLER-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCN1C=C(C(=O)NC1=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-6-[2-naphthylthio]-4[3H]-quinazolinone](/img/structure/B12910219.png)

![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol](/img/structure/B12910251.png)


![2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide](/img/structure/B12910272.png)


![tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane](/img/structure/B12910299.png)




